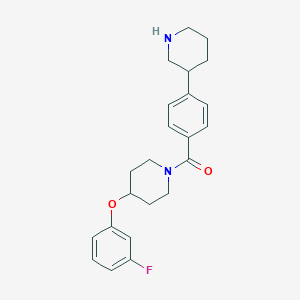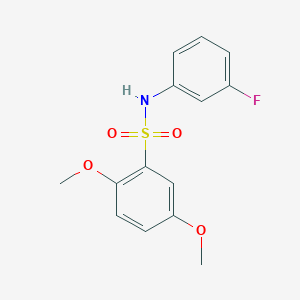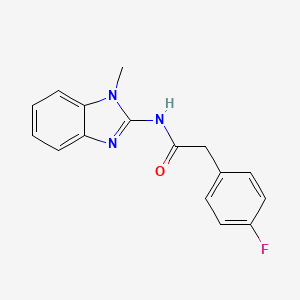
4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of complex molecules like 4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine typically involves multi-step organic reactions, starting from simpler precursors. Nucleophilic fluorination is a common strategy in synthesizing fluorinated aromatic compounds, as demonstrated in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, showcasing the feasibility of introducing fluorine atoms into complex structures (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds like 4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine can be characterized using various spectroscopic and crystallographic techniques. X-ray diffraction studies provide insights into the crystalline structure and molecular conformation, revealing how intramolecular hydrogen bonding and molecular geometry contribute to the compound's stability (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of fluorine, which can affect electron distribution and reactivity patterns. Fluorinated compounds often exhibit unique reactivity due to the strong electronegativity of fluorine, potentially altering their interactions with biological targets or reactivity in synthetic pathways (Sato et al., 1978).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystal structure are crucial for understanding a compound's behavior in different environments. These properties are determined by the compound's molecular structure, intermolecular forces, and molecular interactions. Hirshfeld surface analysis, for example, can provide detailed information about intermolecular interactions in the solid state, influencing solubility and stability (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine would be influenced by its functional groups. The fluorophenoxy and piperidinylbenzoyl moieties contribute to the compound's polarity, potential interactions with biological molecules, and its overall reactivity. Such compounds might show selectivity in biological assays or chemical reactions due to these specific chemical features (Waterhouse et al., 1997).
特性
IUPAC Name |
[4-(3-fluorophenoxy)piperidin-1-yl]-(4-piperidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c24-20-4-1-5-22(15-20)28-21-10-13-26(14-11-21)23(27)18-8-6-17(7-9-18)19-3-2-12-25-16-19/h1,4-9,15,19,21,25H,2-3,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWELRVBDZWTPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)OC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5662698.png)



![4-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5662737.png)
![9-(1H-imidazol-4-ylmethyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5662744.png)
![ethyl 4-{3-[(benzylamino)carbonyl]phenoxy}piperidine-1-carboxylate](/img/structure/B5662747.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5662753.png)
![5-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-2-methylpyrimidine](/img/structure/B5662759.png)
![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5662764.png)
![2-(2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5662781.png)
![3,5-dimethyl-1-[(2-methylphenoxy)acetyl]-1H-pyrazole](/img/structure/B5662783.png)
![8-[(2-ethoxypyridin-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662790.png)
![N'-{(3S*,4R*)-1-[(2-amino-4-ethyl-1,3-thiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5662792.png)